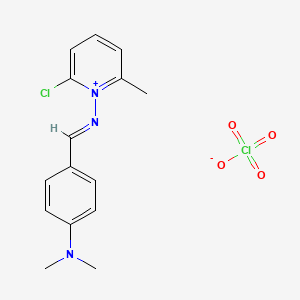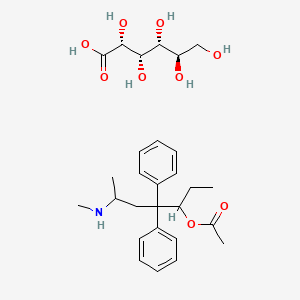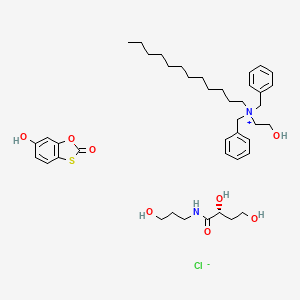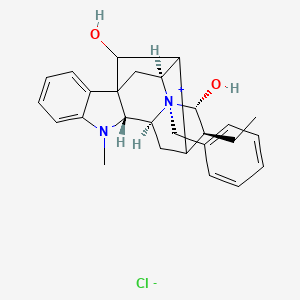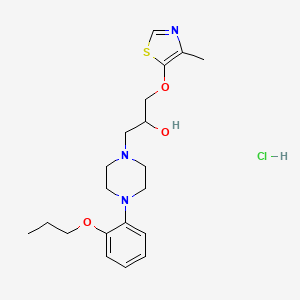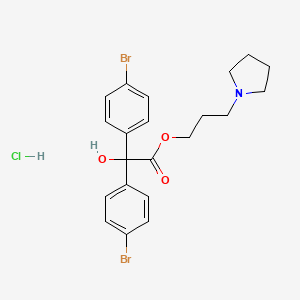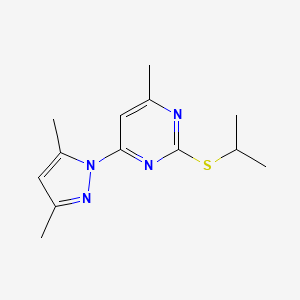
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety, a methyl group, and an isopropylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are likely to be applied, given the use of vitamin B1 as a catalyst in laboratory-scale syntheses.
化学反応の分析
Types of Reactions
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photoluminescent materials.
Biological Studies: The compound can be used to study enzyme inhibition and other biochemical processes.
作用機序
The mechanism of action of pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like acetylcholinesterase, affecting neurotransmission and leading to various biological effects . The compound’s structure allows it to interact with cellular components, leading to oxidative stress and other biochemical changes.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their anticonvulsant and antidepressant activities.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have similar pyrazole moieties and are known for their fluorescence properties and applications in materials science.
Uniqueness
Pyrimidine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
CAS番号 |
154496-72-7 |
|---|---|
分子式 |
C13H18N4S |
分子量 |
262.38 g/mol |
IUPAC名 |
4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-propan-2-ylsulfanylpyrimidine |
InChI |
InChI=1S/C13H18N4S/c1-8(2)18-13-14-9(3)7-12(15-13)17-11(5)6-10(4)16-17/h6-8H,1-5H3 |
InChIキー |
RTCFPQSRGOFSHW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SC(C)C)N2C(=CC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


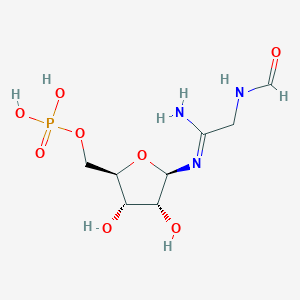

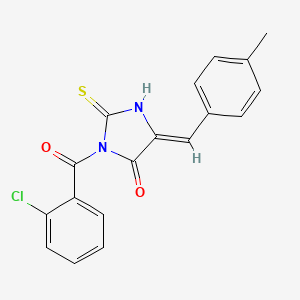
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
